molecular formula C6H10N2O2 B1634708 1,2-Cyclobutanedicarboxamide CAS No. 45775-95-9

1,2-Cyclobutanedicarboxamide

Cat. No.: B1634708
CAS No.: 45775-95-9
M. Wt: 142.16 g/mol
InChI Key: SOGOFVIWBWBJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context within Organic Chemistry and Amide Functional Group Chemistry

1,2-Cyclobutanedicarboxamide belongs to the amide family, a crucial class of organic compounds. Amides are defined by a carbonyl group (a carbon double-bonded to an oxygen) linked to a nitrogen atom. byjus.comdiplomatacomercial.com This functional group is a derivative of a carboxylic acid where the hydroxyl group is replaced by an amine. diplomatacomercial.com

Amides are classified as primary, secondary, or tertiary based on the number of non-hydrogen groups attached to the nitrogen atom. chemistrytalk.org They are noted for their high melting and boiling points, a result of strong intermolecular hydrogen bonding. diplomatacomercial.com While amides are polar, their solubility in water varies with molecular weight. diplomatacomercial.comchemistrytalk.org Chemically, they are relatively stable and less reactive than esters or acids, though they can undergo hydrolysis under strong acidic or basic conditions. diplomatacomercial.com This stability makes them valuable as intermediates in synthesis and as structural components in larger molecules. byjus.comdiplomatacomercial.com The amide linkage is fundamental to biochemistry, forming the backbone of proteins, and is also prevalent in pharmaceuticals and polymers like nylon. chemistrytalk.org

Significance of Cyclobutane (B1203170) Scaffolds in Molecular Design

The cyclobutane ring, a four-membered carbocycle, is an increasingly important structural motif in medicinal chemistry and materials science. vilniustech.ltnih.gov Despite its inherent ring strain, the cyclobutane scaffold offers unique three-dimensional structures that are valuable in drug design. vilniustech.ltcymitquimica.com

Key characteristics of the cyclobutane ring include its puckered conformation, longer C-C bonds, and increased π-character compared to larger rings. vilniustech.ltnih.gov These features allow cyclobutane scaffolds to be used for a variety of purposes in medicinal chemistry, such as:

Increasing metabolic stability. nih.govru.nl

Providing conformational restriction to lock a molecule into its most active form. ru.nl

Serving as a replacement for other cyclic systems or as an isostere for aromatic rings. nih.govru.nl

Directing key pharmacophore groups and filling hydrophobic pockets in target enzymes. nih.govru.nl

The incorporation of cyclobutane rings can significantly improve the pharmacological properties of small molecules, making them attractive scaffolds for drug discovery. ru.nlresearchgate.net

Overview of this compound as a Research Target

This compound, as a molecule combining the features of both amides and a cyclobutane ring, is a subject of research interest. Its structure, featuring two carboxamide groups on adjacent carbons of a cyclobutane ring, makes it a candidate for various applications. ontosight.ai Research has explored its potential in pharmaceuticals as a building block for more complex biologically active molecules. ontosight.aiontosight.ai In materials science, it holds potential for the development of new polymers. ontosight.ai

The synthesis of such compounds often starts from cyclobutane-1,2-dicarboxylic acid or its derivatives, which can be prepared through methods like [2+2] photocycloaddition from bio-based materials. ontosight.aiund.edu The unique structure and potential for stereoisomerism make this compound and its derivatives interesting targets for organic synthesis and the development of novel materials and therapeutics. cymitquimica.comresearchgate.net

Stereochemical Considerations and Isomeric Forms

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of this compound. pdx.edu The presence of two substituted carbon atoms in the cyclobutane ring gives rise to stereoisomers. byjus.com These are molecules with the same chemical formula and connectivity but different spatial arrangements. libretexts.org

The main types of stereoisomers relevant to this compound are geometric isomers (cis-trans) and optical isomers (enantiomers and diastereomers).

Geometric Isomerism: The substituents on the cyclobutane ring can be on the same side (cis) or on opposite sides (trans) of the ring. libretexts.org This results in cis-1,2-Cyclobutanedicarboxamide and trans-1,2-Cyclobutanedicarboxamide, which are diastereomers of each other. byjus.com Diastereomers have different physical properties and chemical reactivities. byjus.com

Optical Isomerism: The trans isomer is chiral, meaning it is non-superimposable on its mirror image. pdx.edu It exists as a pair of enantiomers. byjus.com The cis isomer, depending on the specific conformation, may be achiral (a meso compound) if it possesses a plane of symmetry. careerendeavour.com

The specific stereoisomer of this compound can significantly influence its biological activity and its role in the structure of larger molecules or materials. The ability to synthesize specific isomers is therefore of great importance in research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutane-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10N2O2/c7-5(9)3-1-2-4(3)6(8)10/h3-4H,1-2H2,(H2,7,9)(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGOFVIWBWBJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957234
Record name Cyclobutane-1,2-dicarboximidic acid
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Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45775-95-9, 35822-78-7
Record name 1,2-Cyclobutanedicarboxamide
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Record name NSC527266
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Cyclobutanedicarboxamide
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Record name Cyclobutane-1,2-dicarboximidic acid
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Synthetic Methodologies and Strategies for 1,2 Cyclobutanedicarboxamide and Its Precursors

Synthesis of Cyclobutane-1,2-dicarboxylic Acids

The primary precursor for 1,2-cyclobutanedicarboxamide is cyclobutane-1,2-dicarboxylic acid. The synthesis of this diacid is the critical step, and numerous methods have been explored, ranging from photochemical reactions to classical organic cyclizations.

Photo-assisted [2+2] Cycloaddition Reactions

Photo-assisted [2+2] cycloaddition is a powerful and widely used method for constructing cyclobutane (B1203170) rings. This reaction involves the dimerization of two alkene molecules under ultraviolet (UV) light to form a four-membered ring. The stereochemical outcome of the reaction is often dictated by the arrangement of the reactant molecules, particularly in the solid state.

The photodimerization of cinnamic acid and its derivatives is a classic and well-studied method for producing substituted cyclobutane-1,2-dicarboxylic acids, often referred to as truxillic and truxinic acids. acs.org When conducted in solution, the irradiation of cinnamic acids can lead to a mixture of isomers. morressier.com However, performing the reaction in the solid state can provide high regio- and diastereocontrol. morressier.com

Esters of cinnamic acid derivatives, such as isopropyl ferulate and isopropyl cinnamate, also undergo photodimerization to form the corresponding cyclobutane di-ester, which can then be hydrolyzed to the diacid. und.edu This approach is valuable as many cinnamic acid derivatives can be sourced from renewable biomass, such as lignin, positioning them as sustainable starting materials. und.edu

Sorbic acid, another biomass-derivable starting material, can be used to synthesize novel cyclobutane-containing diacids through [2+2] photocycloaddition. nih.govnih.gov In one approach, sorbic acid is first reacted with ethylenediamine (B42938) to form a salt, ethylenediaminium disorbate (EDADS). bohrium.com This pre-organizes the sorbic acid molecules into a conformation suitable for photoreaction. nih.gov Upon exposure to UV light, typically from germicidal lamps, the salt undergoes [2+2] cycloaddition to form the cyclobutane ring. nih.govbohrium.com Subsequent removal of the ethylenediamine yields the cyclobutane-1,2-dicarboxylic acid derivative. nih.gov The reaction progress can be monitored by observing the disappearance of alkene peaks and the appearance of cyclobutane ring peaks in the 1H-NMR spectrum. nih.gov

Starting MaterialReagentConditionsProduct
Sorbic AcidEthylenediamine1. Salt formation (EDADS) 2. UV irradiationCyclobutane-1,2-dicarboxylic acid derivative (CBDA-3)
Cinnamic AcidNone (solid state)UV irradiationTruxillic or Truxinic acids
Isopropyl CinnamateNoneUV irradiationDi-isopropyl cyclobutane-1,2-dicarboxylate

The stereochemical outcome of solid-state [2+2] photodimerizations is governed by the crystal packing of the reactant molecules, a principle known as topochemical control. iupac.org According to Schmidt's criteria, for a successful solid-state cycloaddition, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. organic-chemistry.org

This principle allows for the highly selective synthesis of specific stereoisomers. For instance, the different crystalline polymorphs of trans-cinnamic acid yield different cyclobutane products upon irradiation. bilkent.edu.trnih.gov To overcome the limitations of relying on a molecule's natural crystal structure, template-directed synthesis has been developed. By using a covalent template like 1,8-dihydroxynaphthalene, two cinnamic acid molecules can be held in the correct orientation for a selective [2+2] cycloaddition upon UV irradiation in the solid state. morressier.comorganic-chemistry.org This method provides access to a wide range of symmetrical and unsymmetrical cyclobutane products with high diastereoselectivity, which can then be hydrolyzed to yield the desired β-truxinic acid derivatives. organic-chemistry.org

Other Cyclobutane Ring Formation Strategies

Beyond photocycloaddition, other synthetic routes have been established for the formation of the cyclobutane-1,2-dicarboxylic acid core.

One notable method begins with the dimerization of acrylonitrile (B1666552) to produce both cis- and trans-cyclobutane-1,2-dicyanide. google.com These isomers can be separated by vacuum distillation. The separated dicyanide isomers can then be hydrolyzed to the corresponding dicarboxylic acids. This method is particularly useful as it allows for the preparation of either the pure cis or trans diacid. google.com

Another strategy involves the [2+2] cycloaddition of fumaric or maleic esters with ketene (B1206846) acetals. google.com This reaction is typically catalyzed by a Lewis acid. The stereochemistry of the starting ester dictates the product; for example, fumaric esters stereospecifically yield products with a trans configuration at the cyclobutane ring. google.com

A classical, though less direct, approach involves the condensation of diethyl malonate with 1,3-dibromopropane. oregonstate.edu This reaction forms a pentanetetracarboxylic acid ester, which can then undergo further reactions including cyclization and decarboxylation to eventually yield cyclobutane derivatives. oregonstate.edu

Stereoselective Synthesis of Cyclobutane-1,2-dicarboxylic Acid Isomers

Control over the relative stereochemistry (cis vs. trans) of the two carboxyl groups is a critical aspect of synthesizing cyclobutane-1,2-dicarboxylic acid.

A specific method for preparing the cis-isomer involves the hydrolysis of cis-cyclobutane-1,2-dicyanide. google.com It was found that using sulfuric acid monohydrate for the hydrolysis is crucial, as it prevents the isomerization of the cis-diacid to the more stable trans-form, a problem observed when using hydrochloric acid. google.com The process involves forming an adduct between the cis-dicyanide and sulfuric acid monohydrate, followed by hydrolysis to yield pure cis-cyclobutane-1,2-dicarboxylic acid. google.com

For the stereoselective synthesis of trans-isomers, the Lewis acid-catalyzed [2+2] cycloaddition of fumaric esters with ketene acetals is highly effective, as the reaction proceeds in a stereospecific manner to give the trans-product. google.com Furthermore, by using chiral esters of fumaric acid (e.g., (1R)-menthyl esters), it is possible to achieve diastereoselective synthesis, preferentially forming one enantiomer of the trans-cyclobutane-1,2-dicarboxylic acid ester. google.comgoogle.com

Ring contraction of substituted pyrrolidines has also emerged as a method for the stereospecific synthesis of cyclobutanes. ntu.ac.uk For instance, the ring contraction of cis-substituted pyrrolidine-2,5-dicarboxylate can lead to the stereoselective formation of the corresponding cis-cyclobutane. ntu.ac.uk

MethodStarting MaterialsProduct StereochemistryKey Features
Dicyanide Hydrolysiscis-Cyclobutane-1,2-dicyanide, H₂SO₄·H₂OcisAvoids isomerization to the trans form. google.com
[2+2] CycloadditionFumaric ester, Ketene acetal, Lewis acidtransStereospecific reaction based on starting alkene geometry. google.com
Template-Directed PhotodimerizationCinnamic acids, 1,8-dihydroxynaphthalene templateControlled (e.g., β-truxinic)High diastereoselectivity in the solid state. organic-chemistry.org
Pyrrolidine Ring Contractioncis-Pyrrolidine-2,5-dicarboxylatecisStereospecific transformation via a 1,4-biradical intermediate. ntu.ac.uk

Once the desired isomer of cyclobutane-1,2-dicarboxylic acid is obtained, it can be converted to this compound through standard amidation procedures, such as reaction with ammonia (B1221849) or conversion to the diacyl chloride followed by reaction with ammonia.

Transformation of 1,2-Cyclobutanedicarboxylic Acids to this compound

The conversion of 1,2-cyclobutanedicarboxylic acid to this compound is a key transformation that can be achieved through several synthetic routes. These methods involve the formation of an amide bond between the carboxylic acid groups of the cyclobutane ring and an amine source.

Direct Amidation Reactions

Direct amidation of carboxylic acids, while being the most atom-economical approach, often requires catalysts to proceed efficiently under manageable conditions. This method typically involves heating the dicarboxylic acid with an amine, often in the presence of a catalyst to facilitate the dehydration reaction. While specific studies focusing solely on the direct amidation of 1,2-cyclobutanedicarboxylic acid are not extensively detailed in readily available literature, general principles of direct amidation can be applied. Catalytic systems employing boric acid or various metal catalysts have been shown to be effective for the direct amidation of a wide range of carboxylic acids. The reaction generally proceeds by activation of the carboxylic acid by the catalyst, followed by nucleophilic attack of the amine.

A generalized scheme for the direct amidation of 1,2-cyclobutanedicarboxylic acid is presented below:

Reaction Scheme:

Where R can be H, alkyl, or aryl groups.

Key to this process is the removal of water, which can be achieved by azeotropic distillation or by using dehydrating agents to drive the equilibrium towards the product side. The choice of catalyst and reaction conditions, such as temperature and solvent, would be critical in optimizing the yield and purity of this compound.

Utilization of Activated Carboxylic Acid Intermediates

A more common and often milder approach to amide synthesis involves the activation of the carboxylic acid groups. This strategy enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine.

A well-established method for activating carboxylic acids is their conversion to acyl chlorides. 1,2-Cyclobutanedicarboxylic acid can be converted to its corresponding diacyl chloride, 1,2-cyclobutanedicarbonyl dichloride, using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) smolecule.com.

Reaction Scheme:

ClOC-(C₄H₆)-COCl + 4 RNH₂ → RNHOC-(C₄H₆)-CONHR + 2 RNH₃⁺Cl⁻

Derivatization Strategies for Research Purposes

Synthetic Derivatization for Functional Group Interconversion

The transformation of 1,2-cyclobutanedicarboxylic acid and its related derivatives into this compound is a pivotal step that involves the formation of amide bonds. This functional group interconversion can be achieved through several established synthetic routes, primarily involving the activation of the carboxylic acid moieties followed by reaction with an amine source, typically ammonia.

One of the most direct methods for the synthesis of diamides from dicarboxylic acids is the direct condensation reaction with amines. This approach often requires a catalyst to facilitate the dehydration process. For instance, Lewis acid catalysts such as niobium(V) oxide (Nb₂O₅) have been shown to be effective for the direct synthesis of diamides from various dicarboxylic acids. In a typical procedure, the dicarboxylic acid is heated with an amine in the presence of the catalyst, driving the reaction towards the formation of the amide and water.

A more traditional and widely applicable strategy involves the conversion of the dicarboxylic acid to a more reactive intermediate, such as an acid anhydride (B1165640) or an acyl chloride. The cis- and trans-isomers of 1,2-cyclobutanedicarboxylic acid can be converted to their respective anhydrides. For example, cis-1,2-cyclobutanedicarboxylic anhydride can be prepared from the hydrolysis of a sulfuric acid monohydrate adduct of trans-1,2-dicyanocyclobutane. This process involves heating the adduct with one mole of water in an inert solvent. google.com The resulting anhydride is a versatile intermediate for the synthesis of the corresponding dicarboxamide.

The reaction of 1,2-cyclobutanedicarboxylic anhydride with ammonia is a direct route to the corresponding cis-1,2-cyclobutanedicarboxamide. This reaction proceeds via nucleophilic acyl substitution, where ammonia attacks the electrophilic carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and subsequent formation of the diamide (B1670390).

The following table summarizes a generalized reaction scheme for the conversion of 1,2-cyclobutanedicarboxylic acid to this compound via an anhydride intermediate.

Table 1: Generalized Reaction Scheme for the Synthesis of cis-1,2-Cyclobutanedicarboxamide

StepReactant(s)Reagent(s)ProductGeneral Conditions
1cis or trans-1,2-DicyanocyclobutaneH₂SO₄·H₂OSulfuric acid monohydrate adduct40-125 °C
2Sulfuric acid monohydrate adductH₂O, Inert Solventcis-1,2-Cyclobutanedicarboxylic anhydrideHeating (e.g., reflux)
3cis-1,2-Cyclobutanedicarboxylic anhydrideAmmonia (NH₃)cis-1,2-CyclobutanedicarboxamideVaries

Detailed research findings on the direct amidation of 1,2-cyclobutanedicarboxylic acid are not extensively documented in readily available literature, however, the principles of dicarboxylic acid to diamide conversion are well-established. The choice of synthetic route often depends on the desired stereochemistry (cis or trans) of the final product and the availability of the starting materials. For instance, the hydrolysis of the sulfuric acid monohydrate adduct of cis-cyclobutane-1,2-dicyanide has been shown to yield cis-cyclobutane-1,2-dicarboxylic acid without isomerization. google.com This stereospecificity is crucial for the synthesis of stereochemically pure this compound.

Further research into optimizing reaction conditions, such as temperature, solvent, and catalyst systems, for the direct amidation of 1,2-cyclobutanedicarboxylic acid could provide more efficient and atom-economical routes to this compound.

Structural Characterization and Stereochemical Analysis

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 1,2-cyclobutanedicarboxamide. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the characteristic vibrations of the amide groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane (B1203170) ring and the amide groups. The chemical shifts of the methine protons (CH-C=O) would be influenced by the electron-withdrawing effect of the carboxamide group. In the related trans-1,2-cyclobutanedicarboxylic acid, these protons appear around 3.45 ppm. chemicalbook.com A similar downfield shift is anticipated for the diamide (B1670390). The methylene (B1212753) protons (-CH₂-) of the cyclobutane ring would likely appear as a more complex multiplet further upfield, typically in the 2.1-2.2 ppm range. chemicalbook.com The two protons of the primary amide (-NH₂) would give rise to a broad singlet, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon NMR spectrum would complement the proton data. It is expected to show three distinct signals corresponding to the carbonyl carbon (C=O), the methine carbons (CH), and the methylene carbons (CH₂) of the cyclobutane ring. In related cyclobutane structures, the carbonyl carbon signal appears significantly downfield, often around 174 ppm. rsc.org The methine and methylene carbons of the ring would have characteristic shifts that confirm the cyclic structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)N/A~174-178
Methine (CH)~3.4-3.6~43-46
Methylene (CH₂)~2.1-2.4~20-30
Amide (NH₂)Variable (broad)N/A

Note: Predicted values are based on data for analogous structures and general chemical shift theory. chemicalbook.comrsc.orgpdx.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com The IR spectrum of this compound would be dominated by absorptions characteristic of a primary amide.

Key expected absorption bands include:

N-H Stretching: Primary amides (-NH₂) typically show two distinct stretching bands in the region of 3100-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. ucla.edu

C=O Stretching (Amide I Band): A strong, sharp absorption band between 1630 and 1690 cm⁻¹ is characteristic of the carbonyl group stretch in an amide. This is one of the most prominent peaks in the spectrum. ucla.eduvscht.cz

N-H Bending (Amide II Band): This band, appearing in the 1590-1650 cm⁻¹ region, arises from the in-plane bending of the N-H bonds.

The presence of these bands, particularly the dual N-H stretch and the strong Amide I peak, would provide clear evidence for the dicarboxamide structure. uomustansiriyah.edu.iq The spectrum would differ significantly from its precursor, 1,2-cyclobutanedicarboxylic acid, which is characterized by a very broad O-H stretch from 2500-3300 cm⁻¹ and a carbonyl stretch at a higher wavenumber (around 1700 cm⁻¹). uomustansiriyah.edu.iqnist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide (N-H)Asymmetric & Symmetric Stretch3100 - 3500 (two bands)Medium
Alkyl (C-H)Stretch2850 - 2960Medium
Amide (C=O)Stretch (Amide I)1630 - 1690Strong
Amide (N-H)Bend (Amide II)1590 - 1650Medium-Strong

Source: Based on general IR absorption data for primary amides. ucla.eduvscht.czlibretexts.org

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and clues to its structure. chemguide.co.uk Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. jmchemsci.com

For this compound (C₆H₁₀N₂O₂), the molecular weight is 142.16 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 142.

The fragmentation pattern of the molecular ion would be indicative of the structure. Amides undergo characteristic fragmentation pathways. libretexts.org Common fragmentation for a primary amide includes:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group, which could lead to the loss of the carboxamide group (-CONH₂) or the cyclobutyl ring.

McLafferty Rearrangement: If sterically possible, this rearrangement can occur, often resulting in a prominent peak. Primary amides are known to show a base peak due to this rearrangement. libretexts.org

Ring Cleavage: The cyclobutane ring itself can fragment, leading to the loss of small neutral molecules like ethene (C₂H₄), which would correspond to a loss of 28 Da.

The interaction between the two amide groups in either a cis or trans configuration could potentially lead to unique fragmentation pathways that help distinguish between the stereoisomers, a phenomenon observed in the related dicarboxylic acids. sigmaaldrich.com

X-ray Crystallography and Crystal Structure Analysis

While spectroscopy provides data on molecular connectivity, only X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state, including stereochemistry, conformation, and intermolecular interactions. mdpi.com

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the absolute structure of a crystalline compound. nih.gov By diffracting X-rays off a single crystal of this compound, one could obtain a complete structural solution.

This analysis would provide:

Unambiguous Stereochemistry: It would definitively determine whether the carboxamide groups are on the same side (cis) or opposite sides (trans) of the cyclobutane ring.

Precise Molecular Geometry: SC-XRD yields exact bond lengths, bond angles, and torsion angles for the entire molecule.

Ring Conformation: The cyclobutane ring is not perfectly flat but exists in a puckered conformation. SC-XRD would precisely define the degree of this puckering.

Data collection is typically performed on an automated diffractometer. rsc.org The resulting diffraction pattern is then used to solve and refine the crystal structure, yielding an atomic model of the molecule.

The data from an SC-XRD experiment also reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular forces. mdpi.com For this compound, the crystal packing would be dominated by hydrogen bonding.

Primary amide groups are excellent hydrogen bond donors (N-H) and acceptors (C=O). mdpi.com This leads to the formation of robust and predictable hydrogen-bonding networks known as supramolecular synthons. dntb.gov.ua In the crystal structure of this compound, one would expect to observe:

Amide-Amide Homosynthons: Molecules would likely link together through pairs of N-H···O hydrogen bonds. A common and highly stable motif is the R₂²(8) ring, where two molecules form a centrosymmetric dimer through two complementary N-H···O interactions. mdpi.comresearchgate.net

Chain Motifs: Alternatively, or in addition to dimers, molecules can form chains (described as a C(4) motif) where the amide groups link in a head-to-tail fashion. mdpi.com

Conformational Analysis of the Cyclobutane Ring and Amide Groups

The four-membered cyclobutane ring is not planar. Instead, it adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a planar structure. This puckering results in two carbons being out of the plane of the other two. The ring undergoes a rapid inversion process between two equivalent puckered conformations at room temperature.

In 1,2-disubstituted cyclobutanes, such as this compound, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. The conformational preference is influenced by the steric bulk of the substituents and potential intramolecular interactions.

In the trans isomer of a 1,2-disubstituted cyclobutanecarboxamide, X-ray crystallographic studies have confirmed a trans relationship between the substituents. This arrangement minimizes steric hindrance between the two amide groups.

Conformational FeatureDescription
Cyclobutane Ring Adopts a non-planar, puckered or "butterfly" conformation to minimize torsional strain. Undergoes rapid ring inversion.
Substituent Positions Amide groups can occupy pseudo-axial or pseudo-equatorial positions.
Amide Group Rotation Rotation around the C-N bond of the amide group is restricted due to partial double bond character.
trans Isomer Conformation Substituents adopt a trans configuration, minimizing steric interactions.
cis Isomer Conformation Substituents are on the same side of the ring, allowing for the potential of intramolecular hydrogen bonding.

Isomerism and Stereochemical Assignment (cis/trans and enantiomers)

The presence of two stereocenters at positions 1 and 2 of the cyclobutane ring in this compound gives rise to stereoisomerism. The relationship between the two amide groups can be either cis (on the same side of the ring) or trans (on opposite sides of the ring).

Cis Isomer:

The cis isomer has a plane of symmetry that bisects the C1-C2 bond. Due to this internal symmetry, the cis isomer is achiral and is therefore a meso compound. It does not have a non-superimposable mirror image.

Trans Isomer:

The trans isomer lacks a plane of symmetry and is chiral. It exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers will rotate plane-polarized light in equal but opposite directions. The separation of these enantiomers would require a chiral resolution technique.

The stereochemical assignment of the stereocenters can be designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to (R) and (S) configurations.

The cis isomer would be designated as (1R,2S)-1,2-cyclobutanedicarboxamide (which is identical to its (1S,2R) mirror image).

The trans enantiomers would be designated as (1R,2R)-1,2-cyclobutanedicarboxamide and (1S,2S)-1,2-cyclobutanedicarboxamide.

IsomerChiralityStereochemical DescriptionNumber of Stereoisomers
cis-1,2-Cyclobutanedicarboxamide AchiralMeso compound (due to an internal plane of symmetry)1
trans-1,2-Cyclobutanedicarboxamide ChiralExists as a pair of enantiomers2

Reaction Mechanisms and Reactivity Studies

Mechanisms of Cyclobutane (B1203170) Ring Formation (e.g., [2+2] cycloadditions)

The formation of the cyclobutane core is most prominently achieved through [2+2] cycloaddition reactions, a powerful method for constructing four-membered rings. nih.gov This class of reactions involves the union of two components, each contributing two atoms to the new ring. These cycloadditions can proceed through various mechanisms, including photochemical, thermal, and metal-catalyzed pathways. nih.govbaranlab.org

Photochemical [2+2] Cycloaddition: This is a widely used method for synthesizing cyclobutane rings. baranlab.org The reaction is typically initiated by irradiating a molecule with UV light, which promotes an electron to an excited state. baranlab.org In the context of forming a precursor to 1,2-cyclobutanedicarboxamide, this would involve the cycloaddition of two alkene molecules. The mechanism often proceeds through the formation of a triplet state, leading to a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring. baranlab.orgacs.org For instance, the direct intermolecular [2+2] reaction of an α,β-unsaturated ketone with an olefin under photocatalytic conditions can produce a cyclobutane structure. nih.gov The stereoselectivity of these reactions can be influenced by the nature of the reactants and the reaction conditions.

Thermal [2+2] Cycloaddition: Thermal cycloadditions of two simple alkenes are often difficult due to high activation energies and orbital symmetry constraints. arxiv.org However, these reactions become feasible when at least one of the components has a specific electronic character, such as ketenes. harvard.edu Ketenes are excellent substrates for thermal [2+2] cycloadditions due to their linear geometry and reduced steric hindrance. harvard.edu The reaction of a ketene (B1206846) with an alkene typically follows a concerted [2πs + 2πa] pathway, where one component adds suprafacially and the other antarafacially.

Metal-Catalyzed [2+2] Cycloaddition: Transition metal catalysts can facilitate [2+2] cycloadditions that are otherwise unfavorable. organic-chemistry.org For example, visible light photocatalysts like Ru(bipy)₃Cl₂ can promote the cycloaddition of enones. organic-chemistry.org The proposed mechanism involves a photogenerated Ru(bipy)₃⁺ complex that initiates a one-electron reduction of the enone substrate, leading to a radical anion that undergoes cycloaddition. organic-chemistry.org Lewis acids can also catalyze stepwise [2+2] cycloadditions between substrates like silyl (B83357) enol ethers and α,β-unsaturated compounds. harvard.edu

Table 1: Overview of [2+2] Cycloaddition Mechanisms for Cyclobutane Synthesis
Mechanism TypeKey FeaturesTypical SubstratesIntermediate Species
PhotochemicalInitiated by UV or visible light; often involves photosensitizers. nih.govbaranlab.orgAlkenes, Enones. nih.govorganic-chemistry.orgExcited state (singlet or triplet), 1,4-diradical. baranlab.orgacs.org
ThermalRequires thermal energy; often restricted by symmetry rules. arxiv.orgKetenes + Alkenes, Strained Alkenes. harvard.eduOften concerted, but can be stepwise (diradical or zwitterionic). ru.nl
Metal-CatalyzedUtilizes transition metals or Lewis acids to lower activation energy. harvard.eduorganic-chemistry.orgEnones, Allenes, Alkenes. nih.govorganic-chemistry.orgRadical anions, Cationic intermediates. harvard.eduorganic-chemistry.org

Cyclobutane Ring Opening and Cleavage Reactions

The significant ring strain in cyclobutane (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under specific conditions, such as heat or light. masterorganicchemistry.com This reactivity is a key characteristic of the four-membered ring. researchgate.net

Photolytic cleavage is essentially the reverse of a photochemical [2+2] cycloaddition. This process is particularly relevant in DNA repair, where photolyase enzymes use blue light to split cyclobutane pyrimidine (B1678525) dimers (CPDs), a form of UV-induced DNA damage. nih.gov The mechanism involves a cyclic electron-transfer radical process. nih.gov Upon light absorption, an electron is transferred to the dimer, forming a radical anion. This initiates the cleavage of the first C-C bond of the cyclobutane ring, followed by the cleavage of the second bond in a sequential process, ultimately restoring the original bases. nih.gov The entire repair cycle can be completed on a picosecond timescale. nih.gov

Thermally induced cleavage, or cycloreversion, of cyclobutane typically proceeds through a biradical mechanism. arxiv.org When heated, a C-C bond in the cyclobutane ring undergoes homolytic cleavage to form a tetramethylene biradical intermediate. arxiv.org This intermediate can then cleave to form two stable alkene molecules. arxiv.org For unsubstituted cyclobutane, this reaction yields two molecules of ethylene. The activation energy for this process is high, reflecting the strength of the C-C bond, but the reaction is driven by the relief of ring strain. masterorganicchemistry.com In substituted cyclobutanes, the regioselectivity and stereochemistry of the cleavage can be influenced by the nature and position of the substituents. Studies on photodimerized coordination polymers have shown that the cyclobutane ring formed by UV irradiation can be thermally cleaved to regenerate the original alkene ligands. nih.gov

Table 2: Mechanisms of Cyclobutane Ring Cleavage
Cleavage TypeInitiatorMechanismKey IntermediateTypical Products
PhotolyticUV/Visible LightSequential bond cleavage initiated by electron transfer. nih.govRadical anion. nih.govTwo alkene molecules. nih.gov
ThermalHeatHomolytic C-C bond cleavage followed by fragmentation. arxiv.org1,4-Biradical. arxiv.orgTwo alkene molecules. arxiv.org

Reactivity of Amide Functionalities

The two amide groups in this compound are the primary sites for further chemical transformations. Amides are generally less reactive than other carboxylic acid derivatives like esters due to resonance stabilization between the nitrogen lone pair and the carbonyl group. libretexts.org However, they still undergo characteristic reactions such as hydrolysis and N-substitution. libretexts.org

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond to yield a carboxylic acid and an amine (or ammonia). This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. youtube.commasterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following proton transfers, the nitrogen-containing group is converted into a good leaving group (an amine or ammonia), which is expelled. The final step is deprotonation of the newly formed carbonyl to give the carboxylic acid. youtube.com In the case of this compound, hydrolysis would yield 1,2-cyclobutanedicarboxylic acid and ammonia (B1221849). This reaction is generally considered irreversible because the amine leaving group is immediately protonated under the acidic conditions, rendering it non-nucleophilic for the reverse reaction. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral intermediate with a negative charge on the oxygen. The C-N bond then cleaves, expelling an amide anion (⁻NH₂), which is a very strong base. youtube.com This anion immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, forming a carboxylate salt and ammonia. youtube.com Subsequent acidification is required to obtain the free carboxylic acid.

The hydrogen atoms on the amide nitrogens of this compound can be replaced through various substitution reactions.

N-Alkylation: This involves replacing an N-H hydrogen with an alkyl group. Direct alkylation of primary amides with alkyl halides can be challenging due to the relatively low nucleophilicity of the amide nitrogen and the potential for over-alkylation. wikipedia.org However, the reaction can be promoted by using a strong base to first deprotonate the amide, forming a more nucleophilic conjugate base (an amidate ion), which then reacts with the alkyl halide.

Other Derivatizations: The amide nitrogen can participate in other reactions. For example, it can be acylated to form an imide, or it can react in rearrangements. The reactivity of the amide group can be modified to facilitate specific transformations. For instance, in the synthesis of sulfanilamide, the reactivity of an aniline (B41778) is modulated by converting it to an acetanilide (B955) (an amide) to control the outcome of subsequent electrophilic aromatic substitution. libretexts.org While not an N-substitution in the same sense, this illustrates the principle of using the amide group to control reactivity at other sites in a molecule.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity, the preference for bond formation or cleavage at one position over another, and stereoselectivity, the preferential formation of one stereoisomer over others, are critical aspects of the reactivity of cyclic compounds. For this compound, these selectivities would be paramount in reactions such as ring-opening, rearrangements, and substitutions.

Regioselectivity in Ring-Opening Reactions:

The regioselectivity of ring-opening reactions of the cyclobutane ring in this compound would likely be influenced by the nature of the attacking reagent and the reaction conditions. In Lewis acid-catalyzed reactions, for instance, cleavage of the C-C bond could be directed by the coordination of the Lewis acid to the amide carbonyls. Studies on other cyclobutane derivatives have shown that the choice of Lewis acid can lead to regiodivergent C-C bond cleavage, suggesting that different reaction pathways can be accessed by tuning the catalyst. nih.gov

Stereoselectivity in Reactions:

The stereochemical outcome of reactions involving this compound would be dictated by the existing stereochemistry of the starting material (cis or trans isomers) and the mechanism of the reaction. For example, in a nucleophilic substitution reaction at one of the carbonyl carbons, the approach of the nucleophile could be influenced by the steric hindrance imposed by the adjacent amide group and the cyclobutane ring, leading to the preferential formation of one diastereomer.

The synthesis of substituted 1,2-cyclobutanecarboxamides has been shown to proceed with high diastereoselectivity. nih.gov In a palladium-catalyzed aminocarbonylation of cyclobutanols, both regioisomeric and diastereoisomeric ratios of greater than 20:1 were achieved, highlighting the potential for high stereocontrol in reactions involving the formation of the 1,2-dicarboxamide scaffold. nih.gov It is reasonable to expect that subsequent reactions of the isolated stereoisomers of this compound would also proceed with a degree of stereoselectivity, governed by the principles of steric and electronic control.

The table below illustrates the potential for stereoselective outcomes in reactions involving cyclobutane derivatives, based on findings from related systems.

ReactantReagent/CatalystProduct(s)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
cis-Substituted Pyrrolidine-2,5-dicarboxylateIodonitrenecis-Cyclobutane derivative> 20:1Not Reported
Optically Pure SpirooxindoleIodonitreneSpirocyclobutane> 20:197%

Data inferred from studies on the synthesis of cyclobutanes from pyrrolidines.

Kinetic Studies of Reaction Processes

Kinetic studies provide quantitative insights into reaction rates, mechanisms, and the energies of transition states. While no specific kinetic data for reactions of this compound have been reported, computational studies on related molecules, such as cyclobutane-1,2-dione, offer a valuable framework for understanding the potential kinetics of its reactions.

A computational study on the base-catalyzed rearrangement of cyclobutane-1,2-dione explored three possible reaction pathways: a benzilic acid-type rearrangement (Path A), and two different ring-opening pathways (Paths B and C). beilstein-journals.org The calculated Gibbs free energies of activation (ΔG‡) and reaction (ΔGreact) provide a quantitative measure of the kinetic feasibility of each pathway.

The study found that the benzilic acid-type rearrangement (Path A), which leads to a ring-contracted product, has a significantly lower activation energy compared to the ring-opening pathways. beilstein-journals.org This suggests that, under basic conditions, rearrangement would be the kinetically favored process for cyclobutane-1,2-dione. A similar propensity for rearrangement might be anticipated for this compound under certain conditions, although the electronic effects of the amide groups would influence the reaction kinetics.

The following table summarizes the calculated activation and reaction energies for the base-catalyzed reactions of cyclobutane-1,2-dione, which can serve as a model for potential kinetic parameters in related systems.

Reaction PathwayDescriptionGibbs Free Energy of Activation (ΔG‡) (kcal/mol)Gibbs Free Energy of Reaction (ΔGreact) (kcal/mol)
Path ABenzilic Acid-Type Rearrangement16.5-22.2
Path BRing-Opening22.2Not Reported
Path CRing-Opening44.4Not Reported

Data from a computational study on cyclobutane-1,2-dione. beilstein-journals.org

These computational findings underscore the importance of activation barriers in determining the outcome of reactions involving strained ring systems. Future experimental kinetic studies on this compound would be crucial for validating these theoretical predictions and fully elucidating its reactivity.

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Conformational Landscape Analysis

The conformational flexibility of 1,2-cyclobutanedicarboxamide is a key determinant of its physical and chemical properties. The cyclobutane (B1203170) ring itself is not planar, adopting a puckered conformation to relieve torsional strain. The degree of this pucker is a critical conformational parameter. The substituents at positions 1 and 2 can exist in either a cis or trans relationship, leading to distinct diastereomers with unique conformational preferences.

For each diastereomer (cis and trans), further conformational diversity arises from the orientation of the carboxamide groups. These groups can rotate around the C-C bond connecting them to the ring. Molecular modeling techniques, employing force fields such as MMFF94 or AMBER, are utilized to systematically explore the potential energy surface of this compound. These studies help identify low-energy conformers and the transition states that connect them.

Key conformational variables include:

Ring Puckering Angle: Defines the deviation of the cyclobutane ring from planarity.

Dihedral Angles of Amide Groups: Describe the orientation of the -CONH₂ groups relative to the ring.

Analysis of the conformational landscape reveals the relative populations of different conformers at thermal equilibrium, providing a foundational understanding of the molecule's behavior in different environments.

Quantum Chemical Calculations

To achieve a more accurate description of the electronic structure and energetics, quantum chemical calculations are indispensable. These methods solve the Schrödinger equation at various levels of approximation.

Density Functional Theory (DFT) has become a primary tool for studying molecules of this size due to its favorable balance of computational cost and accuracy. Functionals such as B3LYP or M06-2X, paired with basis sets like 6-31G(d) or larger, are commonly employed to optimize the geometries of the various conformers of this compound.

DFT calculations provide crucial data on:

Relative Energies: Determining the thermodynamic stability of different cis and trans conformers.

Electronic Properties: Calculating molecular orbital energies (HOMO, LUMO), which are vital for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability.

Charge Distribution: Analysis of the atomic charges (e.g., using Natural Bond Orbital analysis) reveals the polarity of the molecule and identifies potential sites for electrophilic or nucleophilic attack.

The table below summarizes typical energetic data obtained from DFT calculations for the most stable cis and trans conformers.

Propertycis-1,2-Cyclobutanedicarboxamidetrans-1,2-Cyclobutanedicarboxamide
Relative Energy (kcal/mol)0.00 (Reference)+1.5 - 2.5
HOMO Energy (eV)-7.0 to -7.5-7.1 to -7.6
LUMO Energy (eV)+0.5 to +1.0+0.4 to +0.9
Dipole Moment (Debye)3.0 - 4.01.5 - 2.5

Note: These values are illustrative and depend on the specific level of theory (functional/basis set) used.

While DFT is widely used, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy, especially for systems where electron correlation is critical. These methods are more computationally demanding and are often used to benchmark the results obtained from DFT for key conformers.

Semi-empirical methods (e.g., AM1, PM3) offer a faster, albeit less accurate, alternative. They are particularly useful for preliminary explorations of the conformational space or for studying very large systems, though they are generally superseded by DFT for detailed analysis of smaller molecules like this compound.

Simulation Methodologies

To understand the dynamic behavior of this compound over time, particularly in solution, simulation methodologies are employed.

Stochastic simulation methods, such as the Gillespie algorithm, are typically used to model the time evolution of well-stirred chemical reaction systems where random fluctuations are significant. While not commonly applied to the study of a single molecule's conformational dynamics, they could theoretically be used to model processes like the interconversion between a large population of conformers if the system is treated as a network of chemical states with probabilistic transitions.

Molecular Dynamics (MD) simulations are a powerful technique for studying the conformational dynamics of molecules in condensed phases. In an MD simulation, Newton's equations of motion are solved numerically for all atoms in the system, which typically includes the this compound molecule and a surrounding box of solvent molecules (e.g., water).

MD simulations can provide detailed information about:

Conformational Transitions: Observing the real-time puckering of the cyclobutane ring and the rotation of the amide groups.

Solvation Structure: Analyzing how solvent molecules arrange around the solute and form hydrogen bonds with the amide groups.

Time-Averaged Properties: Calculating properties like the average dipole moment or radial distribution functions, which can be compared with experimental data.

These simulations offer a bridge between the static picture provided by quantum chemical calculations and the dynamic reality of the molecule's behavior.

Analysis of Noncovalent Interactions in Molecular Systems

Noncovalent interactions are crucial in determining the conformation, crystal packing, and biological activity of molecules. For this compound, several types of noncovalent interactions are computationally investigated to understand its behavior at a molecular level.

Hydrogen bonds play a pivotal role in the structure of this compound. In the cis isomer, the two carboxamide groups are situated on the same face of the cyclobutane ring, which allows for the formation of intramolecular hydrogen bonds. This is analogous to the behavior observed in cis-cyclobutane-1,2-dicarboxylic acid, where the carboxyl groups are in close proximity (3.05 Å), facilitating intramolecular hydrogen bonding. researchgate.net In contrast, the trans isomer has the carboxamide groups on opposite faces of the ring, making intramolecular hydrogen bonding impossible due to the larger distance between them. researchgate.net

In the solid state and in solution, both cis and trans isomers are expected to form extensive intermolecular hydrogen bonding networks. The amide functional groups contain both hydrogen bond donors (N-H) and acceptors (C=O), allowing for the formation of robust networks that significantly influence the compound's physical properties, such as melting point and solubility. Computational studies on similar small molecules with amide groups have shown that these intermolecular hydrogen bonds are a dominant factor in their crystal lattice energies. cardiff.ac.uk

Table 1: Potential Hydrogen Bonding in this compound Isomers

IsomerIntramolecular H-BondingIntermolecular H-Bonding
cisPossibleYes
transNot PossibleYes

While the cyclobutane ring itself is not aromatic, the amide groups contain π systems. However, in the monomeric form of this compound, significant intramolecular π-stacking interactions are not expected due to the lack of aromatic rings. Intermolecular π-stacking interactions may occur in the solid state, where the amide planes of adjacent molecules could align. Computational studies on polymers containing cyclobutene (B1205218) amide units have shown that π-stacking interactions can influence the polymer's conformation. nih.gov For the small molecule this compound, such interactions would be weaker and would depend on the specific crystal packing arrangement. Theoretical investigations into amide–heteroarene π-stacking have highlighted the importance of opposing dipoles in these interactions. rsc.org

Molecular Electrostatic Potential (MEP) analysis is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. rsc.orgrsc.org The MEP map of this compound would show negative potential (red regions) around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Positive potential (blue regions) would be located around the N-H protons, highlighting their role as hydrogen bond donors and sites for nucleophilic attack. The distribution of electrostatic potential can also provide insights into the molecule's polarity and its interactions with other molecules. researchgate.net

The Quantum Theory of Atoms-in-Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to characterize chemical bonding. A QTAIM analysis of this compound would provide quantitative information about the nature of its covalent and noncovalent interactions. The presence of a bond critical point (BCP) between two atoms is indicative of a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. For the amide groups, QTAIM can be used to characterize the C-N and C=O bonds, as well as any intra- and intermolecular hydrogen bonds. researcher.life Studies on strained ring systems have utilized QTAIM to estimate ring strain energies. acs.orgresearchgate.net

Noncovalent Interaction (NCI) plot analysis is a visualization method based on the electron density and its derivatives to identify and characterize noncovalent interactions. nih.govnih.gov An NCI plot of this compound would reveal regions of hydrogen bonding, van der Waals interactions, and steric repulsion. These interactions are visualized as isosurfaces, with the color indicating the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions (steric clashes). jussieu.fr This analysis would provide a comprehensive picture of the noncovalent interactions that stabilize the different conformations and packing arrangements of both the cis and trans isomers. researcher.life

Prediction of Photochemical and Thermal Behavior

Computational methods can be employed to predict the behavior of this compound upon exposure to light and heat. The strained four-membered ring is a key feature that is likely to influence its reactivity under these conditions.

Theoretical studies on the photochemistry of cyclobutanone, a related compound, suggest that excitation can lead to ring-opening reactions. aip.org It is predicted that this compound could undergo similar photochemical ring-opening. Upon absorption of UV light, the molecule could be promoted to an excited state, followed by cleavage of one of the C-C bonds in the cyclobutane ring to form a diradical intermediate. This intermediate could then undergo further reactions. The specific products would depend on the substituents and the reaction conditions. Computational studies can model these reaction pathways and predict the activation energies and product distributions. nih.govarxiv.orgosti.gov

Thermally, the cyclobutane ring in this compound is expected to be relatively stable at moderate temperatures. However, at elevated temperatures, thermal decomposition is likely to occur. Computational studies can predict the thermal stability and potential decomposition pathways. A likely thermal reaction is a retro-[2+2] cycloaddition, leading to the cleavage of the cyclobutane ring and the formation of smaller molecules. Density Functional Theory (DFT) calculations can be used to model the transition states and determine the activation energies for such thermal decomposition reactions. acs.orgnih.gov

Table 2: Predicted Chemical Behavior of this compound

ConditionPredicted BehaviorPotential Products
PhotochemicalRing-openingDiradical intermediates, subsequent reaction products
ThermalRetro-[2+2] cycloadditionCleavage into smaller molecules

Applications in Advanced Materials Science Research

Polymer Chemistry and Monomer Development

The incorporation of cyclobutane (B1203170) units into polymer backbones offers a strategy to develop materials with enhanced thermal, mechanical, and biodegradable properties.

Cyclobutane-Containing Diamides as Polymer Building Blocks

Cyclobutane-containing diamides, such as 1,2-cyclobutanedicarboxamide, serve as valuable monomers in the synthesis of advanced polymers. These monomers introduce a semi-rigid, strained ring structure into the polymer chain, which can significantly influence the final properties of the material. The presence of the cyclobutane ring bridges the gap between flexible aliphatic and rigid aromatic building blocks, offering a unique combination of rigidity and processability.

The synthesis of these monomers often involves [2+2] photocycloaddition reactions, a green and efficient method that can utilize bio-based starting materials. For instance, derivatives of hydroxycinnamic acid, which can be sourced from lignin, can be used to produce cyclobutane dicarboxylic acids, the precursors to the corresponding diamides. This approach aligns with the growing demand for sustainable and renewable feedstocks in the polymer industry.

Synthesis of Polyamides and Polyesters Incorporating Cyclobutane Units

Polyamides and polyesters containing cyclobutane units are typically synthesized through step-growth polymerization, such as polycondensation reactions. For example, this compound can be reacted with diacids or their derivatives to form polyamides, while the corresponding diacid, 1,2-cyclobutanedicarboxylic acid, can be polymerized with diols to yield polyesters.

The synthesis of these polymers can be carried out using various techniques, including melt polymerization. The choice of co-monomers and polymerization conditions allows for the fine-tuning of the polymer's molecular weight, structure, and properties. For instance, the reaction of trans-1,3-cyclobutane diamine with diacids like succinic acid and terephthalic acid has been shown to produce polyamides with distinct thermal properties.

Influence of Cyclobutane Moiety on Polymer Properties

The incorporation of the cyclobutane moiety has a profound impact on the properties of the resulting polymers.

Rigidity and Mechanical Strength : The constrained nature of the cyclobutane ring introduces rigidity into the polymer backbone. This can lead to materials with high Young's modulus and mechanical strength.

Photodegradability : The strained C-C bonds within the cyclobutane ring can act as mechanophores, which are chemical units that respond to mechanical stress. This property can be harnessed to create stress-responsive polymers that degrade upon exposure to specific stimuli, such as ultrasound. The [2+2] cycloreversion of the cyclobutane ring can be triggered by mechanical force, leading to chain scission and degradation of the polymer.

Thermal Stability : Cyclobutane-containing polymers often exhibit good thermal stability. The decomposition onset temperatures can be significantly high, making them suitable for applications requiring high-temperature resistance. The glass transition temperature (Tg), a key parameter for polymers, can be tailored by adjusting the polymer structure, such as the length of the diol used in polyester synthesis.

Table 1: Thermal Properties of Bio-based Polyesters from 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA) and various diols.

DiolGlass Transition Temperature (Tg) (°C)Decomposition Onset (Td10%) (°C)
1,4-butanediol52284
1,6-hexanediol35275
1,8-octanediol20263
1,10-decanediol6278

Data sourced from European Coatings.

Bio-based and Sustainable Polymer Development

There is a significant research effort focused on developing bio-based cyclobutane monomers to create sustainable polymers. As mentioned, precursors like ferulic acid, derived from the biopolymer lignin, can be used to synthesize cyclobutane dicarboxylic acids through [2+2] cycloaddition. Similarly, furfural, another biomass-derived platform chemical, can be used to produce furan-containing cyclobutane dicarboxylic acids.

The use of these renewable resources provides a green alternative to petroleum-based monomers. The resulting bio-based polyesters and polyamides exhibit promising properties, including good thermal stability and tunable glass transition temperatures, making them viable candidates for sustainable engineering plastics.

Supramolecular Chemistry and Crystal Engineering

The ability of molecules to self-assemble into well-defined, ordered structures is the cornerstone of supramolecular chemistry and crystal engineering. This compound, with its hydrogen bond donor and acceptor sites, is an interesting candidate for the construction of supramolecular architectures.

Self-Assembly of this compound Systems

The study of how molecules like this compound pack in the crystalline state provides insights into the principles of molecular recognition and can guide the design of new materials with specific structures and functions. While the self-assembly of cyclic peptides and other dicarboxamides has been extensively studied, the specific supramolecular behavior of this compound is an area of ongoing research interest.

Coordination Chemistry

The dicarboxamide functionality of this compound allows it to participate in coordination chemistry, acting as a ligand that can bind to metal ions.

This compound as a Ligand in Metal Complexes

As a ligand, this compound can coordinate to metal centers through the oxygen or nitrogen atoms of its two amide groups. The specific coordination mode depends on the metal ion, the stereochemistry of the ligand (cis or trans), and the reaction conditions. Dicarboxamide-based ligands are known to form stable complexes with a variety of transition metals, including zinc, copper, and silver. acs.orgresearchgate.netnih.gov The resulting metal complexes can have diverse structures, ranging from discrete mononuclear or dinuclear species to extended one-, two-, or three-dimensional coordination polymers. acs.orgresearchgate.net For instance, related dicarboxylate ligands, such as 1,1-cyclobutanedicarboxylate, have been shown to form coordination polymers with zinc, where the ligand bridges metal centers to create extended networks. researchgate.net

Chelation Potential of Dicarboxamide Functional Groups

Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple-donor) ligand and a single central metal ion, resulting in the formation of a ring structure. nih.govsigmaaldrich.combeloit.edu The two amide groups of cis-1,2-Cyclobutanedicarboxamide are suitably positioned to act as a bidentate chelating ligand. Coordination typically occurs through the carbonyl oxygen atoms, forming a stable chelate ring with the metal ion. beloit.edu The stability of the resulting chelate is influenced by factors such as the size of the chelate ring and the nature of the metal ion. Dicarboxamide ligands, by forming these stable complexes, can be used to control the reactivity and properties of metal ions. acs.org

Table 2: Factors Influencing Chelate Stability

Factor Description
Chelate Ring Size 5- and 6-membered rings are generally the most stable.
Number of Rings More rings generally lead to greater stability (the chelate effect).
Nature of Metal Ion Properties like charge, size, and electron configuration affect stability.

| Nature of Donor Atoms | The type of donor atoms (e.g., O, N, S) and their basicity influence bond strength. nih.gov |

Stereochemistry in Coordination Complexes

Stereochemistry in coordination complexes refers to the 3D arrangement of ligands around a central metal ion. The use of a stereochemically defined ligand like this compound can lead to the formation of specific isomers. For example, using a chiral, enantiomerically pure form of the ligand can induce chirality in the resulting metal complex.

In octahedral complexes, ligands can be arranged in different spatial orientations, leading to geometric isomers such as cis and trans. openstax.org For a complex with a bidentate ligand like cis-1,2-Cyclobutanedicarboxamide, the coordination can result in diastereomers and enantiomers, which may have different physical and chemical properties. scribd.com The rigid backbone of the cyclobutane ring restricts conformational flexibility, which can be advantageous in creating complexes with a single, well-defined stereochemistry.

Design of Coordination Polymers Incorporating Cyclobutane Cores

The integration of cyclobutane moieties into the framework of coordination polymers represents a specialized area of crystal engineering. The rigid and puckered nature of the cyclobutane ring can impart unique structural constraints and properties to the resulting materials. While the use of 1,2-cyclobutanedicarboxylate as a ligand has been explored, the application of its amide derivative, this compound, in the design of coordination polymers is a more nascent field. However, established principles of coordination chemistry and the known behavior of amide-containing ligands allow for the strategic design of such materials.

The design of coordination polymers is fundamentally based on the principles of self-assembly, where metal ions (nodes) and organic ligands (linkers) connect to form extended one-, two-, or three-dimensional networks. The final architecture of the coordination polymer is dictated by several factors, including the coordination geometry of the metal ion, the length, rigidity, and functionality of the organic linker, and the reaction conditions such as solvent and temperature.

The amide functional group is a versatile component in the design of organic linkers for coordination polymers. The amide moiety possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, which can participate in intramolecular and intermolecular hydrogen bonding. These interactions play a crucial role in directing the self-assembly process and stabilizing the resulting crystalline structure. The orientation of the amide groups can be influenced by the choice of solvent and temperature, providing a degree of control over the final polymeric architecture. Furthermore, the amide group can act as a coordination site, typically through the carbonyl oxygen atom, binding to a metal center.

Research into coordination polymers constructed from flexible isomeric bis-pyridyl-bis-amide ligands has demonstrated the significant role that ligand isomerism and solvent identity play in determining the structural diversity of the resulting frameworks. For instance, cobalt(II) coordination polymers synthesized with N,N'-di(3-pyridyl)suberoamide and N,N'-di(4-pyridyl)suberoamide, in the presence of an auxiliary dicarboxylate ligand, have yielded structures ranging from two-dimensional layers to complex three-dimensional interpenetrated and self-catenated frameworks acs.org. This highlights the subtle interplay of ligand geometry and reaction conditions in dictating the final solid-state structure.

While direct studies on this compound as a primary linker are not extensively reported, related research provides valuable insights. For example, a method for the stereoselective synthesis of carboxy-cyclobutane isomers has been developed that utilizes the self-assembly of coordination polymers through solid-state photochemical [2+2] cycloaddition reactions. In this process, a pyridine-amide ligand is first synthesized, which then undergoes cycloaddition within the coordination polymer template to form amide-cyclobutane derivatives . Subsequent removal of the metal ions and hydrolysis of the amide groups yields the desired carboxy-cyclobutane isomers. This work underscores the utility of coordination polymers as platforms for directing solid-state reactions and accessing specific cyclobutane stereoisomers.

The table below summarizes key structural features of coordination polymers derived from related amide-containing and cyclobutane-based ligands, offering a predictive framework for the potential structures incorporating this compound.

Ligand TypeMetal IonAuxiliary LigandResulting StructureKey FeaturesReference
N,N'-di(3-pyridyl)suberoamide (L1)Co(II)1,4-naphthalenedicarboxylic acid2D layer and 3D self-catenated frameworkLigand isomerism and solvent control structure acs.org
N,N'-di(4-pyridyl)suberoamide (L2)Co(II)1,4-naphthalenedicarboxylic acid3D 5-fold interpenetrated and 2-fold interpenetrated frameworksLigand isomerism and solvent control structure acs.org
Pyridine-amide ligandNot specifiedNot specified2D Coordination PolymerTemplate for [2+2] cycloaddition to form amide-cyclobutane derivatives

The design of coordination polymers incorporating this compound would therefore involve careful consideration of the ligand's stereochemistry (cis vs. trans), the choice of metal ion with its preferred coordination geometry, and the use of reaction conditions that can direct the hydrogen bonding interactions of the amide groups to achieve the desired network topology. The inherent rigidity of the cyclobutane core, combined with the directional nature of the amide's hydrogen bonding and coordination capabilities, presents a promising strategy for the rational design of novel coordination polymers with potentially interesting structural and functional properties.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the cyclobutane backbone and amide proton environments. Chemical shifts for strained cyclobutane protons typically appear upfield (δ 1.5–2.5 ppm).
  • IR Spectroscopy : Amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) validate functional groups.
  • X-ray Crystallography : Resolves steric strain in the cyclobutane ring and confirms regiochemistry.
    Conflicting data (e.g., unexpected shifts in NMR) should be addressed by repeating experiments under standardized conditions, cross-validating with mass spectrometry (MS), and referencing databases like NIST Chemistry WebBook for analogous compounds .

How can researchers resolve contradictions in reported thermal stability data for this compound across studies?

Advanced
Discrepancies in thermal stability (e.g., decomposition temperatures) may arise from differences in sample purity, experimental setups, or measurement techniques. Methodological solutions include:

Reproducing experiments with rigorous controls (e.g., inert atmosphere, standardized heating rates).

Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled conditions.

Differential Scanning Calorimetry (DSC) : Measure phase transitions and decomposition enthalpy.

Comparative literature analysis : Cross-reference data with structurally similar amides (e.g., cyclohexanecarboxamide) to identify trends in ring strain effects .

What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate bond dissociation energies, electron density maps, and transition states to predict regioselectivity in reactions (e.g., nucleophilic attack on the amide group).
  • Molecular Dynamics (MD) : Simulate solvent effects and conformational flexibility under varying conditions.
  • Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots) and spectroscopic data. Frameworks like the NIST Computational Chemistry Comparison and Benchmark Database provide benchmarks for accuracy .

How does the steric strain of the cyclobutane ring influence the hydrolysis kinetics of this compound, and what experimental methods quantify this effect?

Advanced
The cyclobutane ring’s angle strain (~90° bond angles vs. ideal 109.5°) increases amide bond reactivity. Methodologies to study this include:

Kinetic Studies : Measure hydrolysis rates under acidic/basic conditions using HPLC or UV-Vis spectroscopy.

Isotopic Labeling : Track hydrolysis pathways with ¹⁸O-labeled water and MS analysis.

X-ray Crystallography : Correlate bond lengths/angles with reactivity trends.
For example, shorter C-N bond lengths in the amide group may indicate higher susceptibility to hydrolysis .

What strategies can mitigate challenges in scaling up this compound synthesis from milligram to gram quantities?

Q. Basic

  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent volume, stirring rate).
  • Purification : Scale column chromatography to flash chromatography or centrifugal partition chromatography.
  • Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring. Lessons from scaling 1,1-Cyclobutanedicarboxylic acid synthesis suggest maintaining low temperatures during exothermic steps to prevent ring-opening side reactions .

How can researchers design experiments to explore the biological activity of this compound while ensuring reproducibility?

Q. Advanced

Assay Development : Use enzyme inhibition assays (e.g., serine proteases) to screen activity. Include positive/negative controls (e.g., known amide inhibitors).

Dose-Response Studies : Measure IC₅₀ values with triplicate replicates to assess variability.

Blinding and Randomization : Minimize bias in data collection and analysis.

Data Reporting : Follow standards for transparency (e.g., detailed methods in supplemental materials) as outlined in qualitative research frameworks .

What gaps exist in the current understanding of this compound’s applications, and how can interdisciplinary approaches address them?

Q. Advanced

  • Gaps : Limited data on its use in polymer chemistry (e.g., as a monomer) or medicinal chemistry (e.g., protease inhibitor scaffolds).
  • Interdisciplinary Solutions :
    • Collaborate with computational chemists to predict novel reactivity.
    • Partner with biologists to explore bioactivity in cell-based assays.
    • Leverage high-throughput screening (HTS) platforms to identify applications.
    • Reference systematic reviews on analogous compounds (e.g., cyclohexanecarboxamide) to prioritize research directions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.